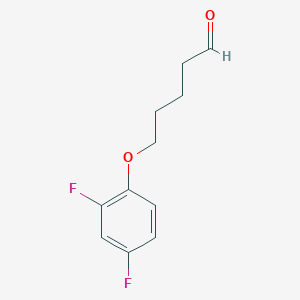

5-(2,4-Difluorophenoxy)pentanal

Description

5-(2,4-Difluorophenoxy)pentanal is an aliphatic aldehyde functionalized with a 2,4-difluorophenoxy group. This compound combines the reactivity of an aldehyde moiety with the electronic and steric effects imparted by the fluorine substituents on the aromatic ring. The 2,4-difluorophenoxy group is notable for its balance of lipophilicity and electronic modulation, making it a common motif in drug design (e.g., kinase inhibitors like pamapimod) .

Properties

IUPAC Name |

5-(2,4-difluorophenoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-6,8H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJSSLHBGYERSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-(2,4-Difluorophenoxy)pentanal” involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but typically includes:

Step 1: Initial formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “5-(2,4-Difluorophenoxy)pentanal” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Large-scale reactors: to handle the volume of reactants.

Automated systems: for precise control of temperature, pressure, and reaction time.

Advanced purification techniques: to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Compound “5-(2,4-Difluorophenoxy)pentanal” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “5-(2,4-Difluorophenoxy)pentanal” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which compound “5-(2,4-Difluorophenoxy)pentanal” exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Positional Isomers of Difluorophenoxypentanal

The position of fluorine atoms on the phenoxy ring significantly influences chemical stability and commercial availability:

Analysis :

- 2,4-Substitution : Favored in pharmaceuticals due to optimal electronic effects (electron-withdrawing fluorines enhance aromatic ring stability) and reduced steric bulk compared to 2,3- or 2,5-isomers.

- 2,5-Substitution : Discontinued status suggests challenges in synthesis or stability, possibly due to less favorable resonance stabilization.

- 2,3-Substitution : Ortho-fluorines may hinder aldehyde reactivity or intermolecular interactions, limiting applications .

Substituent Variations: Methoxy vs. Fluoro Groups

Analysis :

- The methoxy analog is synthesized via simpler protection/deprotection steps (e.g., PMBCl protection), whereas fluorinated analogs demand specialized fluorination techniques.

- Fluorine's smaller size and electronegativity enhance metabolic stability in pharmaceuticals, whereas methoxy groups may improve solubility .

Derivative Comparison: Aldehyde vs. Ester

The ethyl ester derivative, Ethyl 5-(2,4-difluorophenoxy)pentanoate (CAS 1443344-94-2), highlights stability differences:

Analysis :

- The ester derivative is preferred for storage and synthesis due to its stability, while the aldehyde is likely used transiently in reactions (e.g., nucleophilic additions).

Research and Commercial Implications

- Pharmaceutical Relevance: The 2,4-difluorophenoxy group is recurrent in drug candidates (e.g., pamapimod ), implying that 5-(2,4-difluorophenoxy)pentanal could serve as a building block for kinase inhibitors or protease-activated receptor (PAR) antagonists.

- Synthetic Challenges : Discontinued status of analogs (e.g., 2,5- and 2,3-isomers) underscores the difficulty in optimizing fluorine positioning for stability and reactivity.

- Derivative Utility : Ethyl esters act as stable precursors, enabling scalable synthesis of aldehydes for targeted applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.